4-Anilino-1-chlorobut-3-en-2-one
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Overview
Description
4-Anilino-1-chlorobut-3-en-2-one is an organic compound with the molecular formula C10H10ClNO It is a derivative of butenone with an aniline group attached to the fourth carbon and a chlorine atom attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-1-chlorobut-3-en-2-one typically involves the reaction of aniline with 1-chlorobut-3-en-2-one. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Anilino-1-chlorobut-3-en-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation reactions: The aniline group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution products: Various substituted derivatives depending on the nucleophile used.
Oxidation products: Compounds with higher oxidation states, such as ketones or carboxylic acids.
Reduction products: Compounds with lower oxidation states, such as alcohols or amines.
Scientific Research Applications
4-Anilino-1-chlorobut-3-en-2-one has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Anilino-1-chlorobut-3-en-2-one involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-buten-2-one: A simpler analog without the aniline group, used in similar synthetic applications.
4-Anilino-1-chlorobut-2-en-1-one: A positional isomer with different reactivity and properties.
Uniqueness
4-Anilino-1-chlorobut-3-en-2-one is unique due to the presence of both an aniline group and a chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
90251-26-6 |
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Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
4-anilino-1-chlorobut-3-en-2-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-10(13)6-7-12-9-4-2-1-3-5-9/h1-7,12H,8H2 |
InChI Key |
MJRJIVBOVLNYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)CCl |
Origin of Product |
United States |
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